
Trimethyl(3a,4,7,7a-tetrahydro-1H-4,7-methanoinden-1-yl)stannane
- 点击 快速询问 获取最新报价。
- 提供有竞争力价格的高质量产品,您可以更专注于研究。
描述
Trimethyl(3a,4,7,7a-tetrahydro-1H-4,7-methanoinden-1-yl)stannane is a chemical compound that belongs to the class of organotin compounds. These compounds are characterized by the presence of tin atoms bonded to organic groups. The specific structure of this compound includes a stannane group attached to a bicyclic hydrocarbon framework, making it a unique and interesting subject for chemical research.
准备方法
Synthetic Routes and Reaction Conditions
The synthesis of Trimethyl(3a,4,7,7a-tetrahydro-1H-4,7-methanoinden-1-yl)stannane typically involves the reaction of a suitable precursor with a tin-containing reagent. One common method is the reaction of 3a,4,7,7a-tetrahydro-1H-4,7-methanoindene with trimethyltin chloride under controlled conditions. The reaction is usually carried out in an inert atmosphere to prevent oxidation and other side reactions.
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and automated systems can enhance the efficiency and yield of the production process. Additionally, stringent quality control measures are implemented to ensure the purity and consistency of the final product.
化学反应分析
Types of Reactions
Trimethyl(3a,4,7,7a-tetrahydro-1H-4,7-methanoinden-1-yl)stannane can undergo various types of chemical reactions, including:
Oxidation: The compound can be oxidized to form tin oxides and other oxidation products.
Reduction: Reduction reactions can convert the compound into lower oxidation state tin compounds.
Substitution: The stannane group can be substituted with other functional groups under appropriate conditions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include hydrogen peroxide and potassium permanganate.
Reduction: Reducing agents such as lithium aluminum hydride can be used.
Substitution: Halogenating agents like bromine or chlorine can facilitate substitution reactions.
Major Products
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield tin oxides, while substitution reactions can produce a variety of organotin derivatives.
科学研究应用
Trimethyl(3a,4,7,7a-tetrahydro-1H-4,7-methanoinden-1-yl)stannane has several applications in scientific research:
Chemistry: It is used as a reagent in organic synthesis and catalysis.
Biology: The compound’s interactions with biological molecules are studied to understand its potential biological activity.
Medicine: Research is ongoing to explore its potential use in drug development and as a therapeutic agent.
Industry: It is used in the production of polymers and other materials with specific properties.
作用机制
The mechanism of action of Trimethyl(3a,4,7,7a-tetrahydro-1H-4,7-methanoinden-1-yl)stannane involves its interaction with molecular targets such as enzymes and receptors. The tin atom in the compound can form coordination complexes with various biomolecules, affecting their function and activity. These interactions can modulate biochemical pathways and lead to specific biological effects.
相似化合物的比较
Similar Compounds
3a,4,7,7a-tetrahydro-1H-indene: A related hydrocarbon compound without the stannane group.
4,7-methano-3a,4,7,7a-tetrahydro-1H-indene: Another bicyclic hydrocarbon with a similar structure.
1H-Indene, 3a,4,7,7a-tetrahydro-: A stereoisomer with different spatial arrangement of atoms.
Uniqueness
Trimethyl(3a,4,7,7a-tetrahydro-1H-4,7-methanoinden-1-yl)stannane is unique due to the presence of the stannane group, which imparts distinct chemical and physical properties. This makes it valuable for specific applications in research and industry that other similar compounds may not be suitable for.
属性
CAS 编号 |
114837-30-8 |
|---|---|
分子式 |
C13H20Sn |
分子量 |
295.01 g/mol |
IUPAC 名称 |
trimethyl(3-tricyclo[5.2.1.02,6]deca-4,8-dienyl)stannane |
InChI |
InChI=1S/C10H11.3CH3.Sn/c1-2-9-7-4-5-8(6-7)10(9)3-1;;;;/h1-5,7-10H,6H2;3*1H3; |
InChI 键 |
LBCNHBYOHAEHLH-UHFFFAOYSA-N |
规范 SMILES |
C[Sn](C)(C)C1C=CC2C1C3CC2C=C3 |
产品来源 |
United States |
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。


![1-{4-[(E)-(Phenylsulfanyl)diazenyl]phenyl}ethan-1-one](/img/structure/B14313999.png)
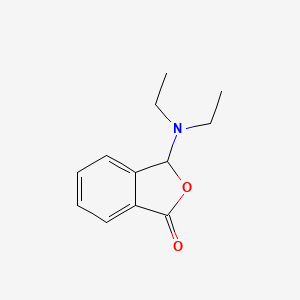
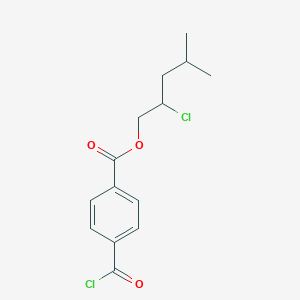
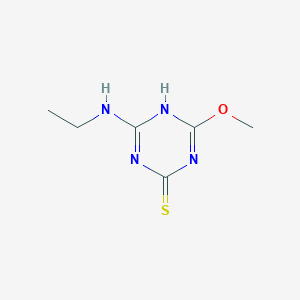
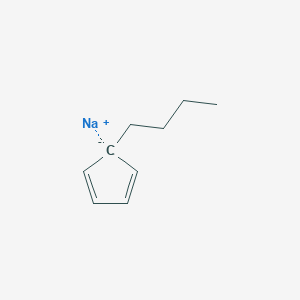
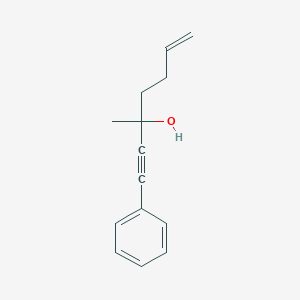
![Tricyclohexyl[(furan-2-carbonyl)oxy]stannane](/img/structure/B14314024.png)
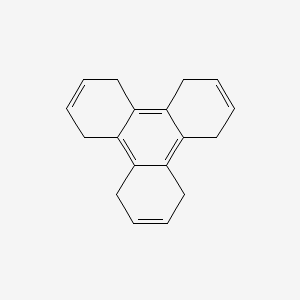
![1,1'-(Difluoromethylene)bis[2,2,3,3,4,4,5,5,6-nonafluoro-1,6-bis(trifluoromethyl)cyclohexane]](/img/structure/B14314035.png)
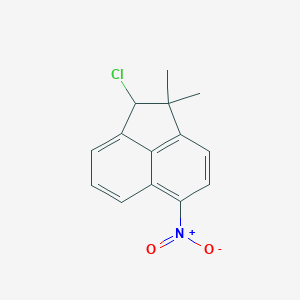
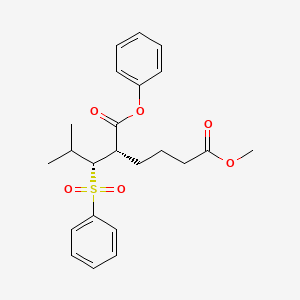
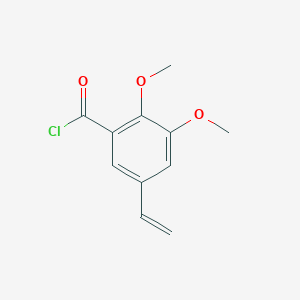
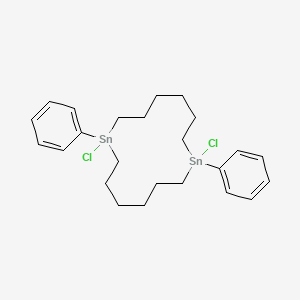
![2-{[(4-Methoxyphenyl)tellanyl]methyl}oxane](/img/structure/B14314081.png)
